2-Thiophenesulfonamide, N-[2-(4-fluorophenoxy)ethyl]-5-methyl-
Overview
Description
2-Thiophenesulfonamide, N-[2-(4-fluorophenoxy)ethyl]-5-methyl- is a complex organic compound that belongs to the class of thiophenesulfonamides. This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a fluorophenoxyethyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, N-[2-(4-fluorophenoxy)ethyl]-5-methyl- typically involves multiple stepsThe fluorophenoxyethyl substituent is then added through a series of reactions involving halogenation and nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, involving controlled reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide, N-[2-(4-fluorophenoxy)ethyl]-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophenesulfonamides .
Scientific Research Applications
2-Thiophenesulfonamide, N-[2-(4-fluorophenoxy)ethyl]-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, N-[2-(4-fluorophenoxy)ethyl]-5-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenesulfonamide: A simpler analog without the fluorophenoxyethyl substituent.
N-(4-Nitrophenyl)-2-thiophenesulfonamide: Contains a nitrophenyl group instead of the fluorophenoxyethyl group.
Uniqueness
2-Thiophenesulfonamide, N-[2-(4-fluorophenoxy)ethyl]-5-methyl- is unique due to the presence of the fluorophenoxyethyl substituent, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3S2/c1-10-2-7-13(19-10)20(16,17)15-8-9-18-12-5-3-11(14)4-6-12/h2-7,15H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLUIMAGTJVGQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCOC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101185002 | |
Record name | N-[2-(4-Fluorophenoxy)ethyl]-5-methyl-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101185002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105235-04-8 | |
Record name | N-[2-(4-Fluorophenoxy)ethyl]-5-methyl-2-thiophenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105235-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(4-Fluorophenoxy)ethyl]-5-methyl-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101185002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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